molecular formula C22H24N4O4 B2876262 2-(benzylamino)-4-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-4-oxobutanoic acid CAS No. 1047980-16-4

2-(benzylamino)-4-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-4-oxobutanoic acid

Cat. No. B2876262
CAS RN: 1047980-16-4
M. Wt: 408.458
InChI Key: FGWWWTIKOXLQJU-UHFFFAOYSA-N
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Description

2-(benzylamino)-4-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C22H24N4O4 and its molecular weight is 408.458. The purity is usually 95%.
BenchChem offers high-quality 2-(benzylamino)-4-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(benzylamino)-4-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Optical Properties

The synthesis of antipyrine derivatives and their optical properties have been extensively studied, showcasing the potential of these compounds in materials science. For instance, El-Ghamaz et al. (2017) synthesized antipyrine derivatives through a condensation reaction, exploring their thin films' optical absorption and refraction properties. These studies highlight the amorphous nature and optical characteristics of such compounds, suggesting applications in optoelectronic devices and materials science due to their indirect optical band transitions and energy gap values (El-Ghamaz et al., 2017).

Structural Studies and Crystallography

The structural aspects of similar compounds have been the subject of research, with studies focusing on the synthesis, characterization, and crystal structure. For example, research by Fazil et al. (2012) on a proton transfer derivative showcased its supramolecular chain network, indicating the potential for exploring intermolecular interactions and designing novel materials (Fazil et al., 2012).

Antimicrobial and Insecticidal Activities

Compounds with structural similarities have been synthesized and evaluated for their antimicrobial and insecticidal activities. Siddiqui et al. (2013) synthesized novel derivatives of pyrazole-3-carboxylate, demonstrating their potential in developing new antibacterial and antifungal agents. This research highlights the diverse biological activities of such compounds, suggesting their usefulness in pharmaceutical applications (Siddiqui et al., 2013).

Antioxidant Properties

The antioxidant properties of pyrazole derivatives have also been investigated. Naveen et al. (2021) described the synthesis of a novel pyrazole derivative, evaluating its in vitro antioxidant activities. Such studies are crucial for understanding the potential health benefits and therapeutic applications of these compounds, especially in combating oxidative stress-related diseases (Naveen et al., 2021).

properties

IUPAC Name

2-(benzylamino)-4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4/c1-15-20(21(28)26(25(15)2)17-11-7-4-8-12-17)24-19(27)13-18(22(29)30)23-14-16-9-5-3-6-10-16/h3-12,18,23H,13-14H2,1-2H3,(H,24,27)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWWWTIKOXLQJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CC(C(=O)O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylamino)-4-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-4-oxobutanoic acid

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